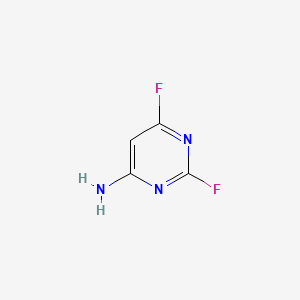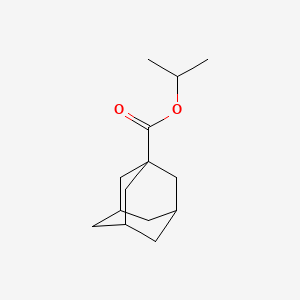
6-(Methyl(phenylmethyl)amino)-2,4(1H,3H)-pyrimidindion
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]- (2,4-PDMPA) is a synthetic compound with a wide range of applications in scientific research. It is a pyrimidinedione derivative that has been extensively used as a building block in organic synthesis, as a reagent for the preparation of heterocyclic compounds, and as a probe for the investigation of various biochemical and physiological activities.
Wissenschaftliche Forschungsanwendungen
Herbizide Aktivität
NSC212231: wurde auf sein Potenzial als Herbizid untersucht. Durch molekulare Hybridisierung wurden Derivate dieser Verbindung synthetisiert und auf ihre Fähigkeit zur Unkrautbekämpfung getestet . Diese Derivate haben eine vielversprechende präemergente Herbizidaktivität gegen eine Vielzahl von Unkrautarten gezeigt, was darauf hindeutet, dass NSC212231 als Leitverbindung für die Entwicklung neuer Herbizide dienen könnte .
Antiviren- und antimikrobielle Eigenschaften
Indolderivate, die ein ähnliches Strukturmotiv mit NSC212231 teilen, sind bekannt für ihre breiten biologischen Aktivitäten, einschließlich antiviraler und antimikrobieller Wirkungen . Dies deutet darauf hin, dass NSC212231 ein wertvolles Gerüst für die Synthese neuer Verbindungen mit potenziellen antiviralen und antimikrobiellen Anwendungen sein könnte.
Materialwissenschaft
Im Bereich der Materialwissenschaften können Verbindungen wie NSC212231 zur Synthese neuer Materialien mit einzigartigen Eigenschaften verwendet werden. Beispielsweise wurden Chinazolin-2,4-dione, die strukturell mit NSC212231 verwandt sind, bei der Synthese von kondensierten Ringsystemen verwendet, was auf potenzielle Anwendungen bei der Herstellung neuer Materialien hindeutet .
Biochemie
In der Biochemie könnte NSC212231 als Baustein für die Synthese verschiedener biochemischer Verbindungen verwendet werden. Sein Pyrimidinring ist eine Schlüsselstruktur in vielen biologischen Molekülen, und Modifikationen an diesem Kern können zu neuen biochemischen Werkzeugen und Sonden führen .
Pharmakologie
NSC212231 und seine Derivate bieten Potenzial in der Pharmakologie, insbesondere bei der Entwicklung von Medikamenten mit spezifischen Zielfähigkeiten. Die Struktur der Verbindung ermöglicht verschiedene Substitutionen, die ihre Bindung an verschiedene biologische Ziele anpassen können, was entscheidend für die Medikamentenentwicklung ist .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by NSC212231 require further investigation.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound
Result of Action
Similar compounds have been known to cause various molecular and cellular effects
Action Environment
Environmental factors can significantly influence the action of similar compounds
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]- plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Cellular Effects
The effects of 2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, 2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]- exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active sites of enzymes, resulting in changes in their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]- vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage, apoptosis, and disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound .
Metabolic Pathways
2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and levels of metabolites. For instance, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic balance .
Transport and Distribution
The transport and distribution of 2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of 2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]- is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Eigenschaften
IUPAC Name |
6-[benzyl(methyl)amino]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15(8-9-5-3-2-4-6-9)10-7-11(16)14-12(17)13-10/h2-7H,8H2,1H3,(H2,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKQVJAZUJJRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309525 | |
| Record name | NSC212231 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21333-17-5 | |
| Record name | NSC212231 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC212231 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




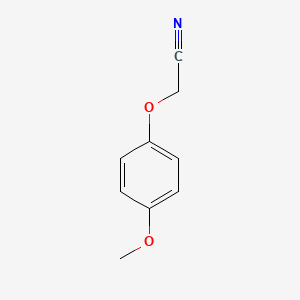

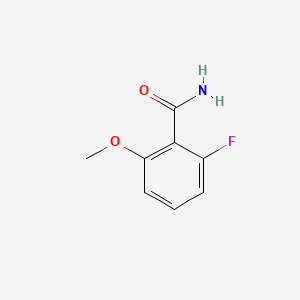
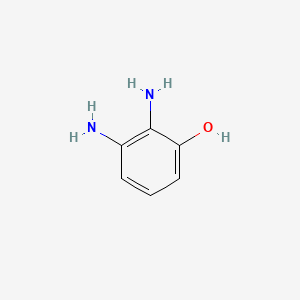
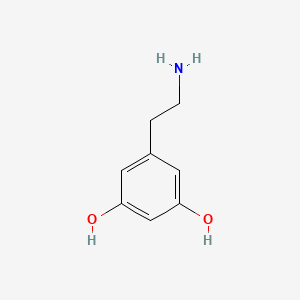
![5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid](/img/structure/B1330471.png)


